3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-21-11-6-17(26-22(28)15-4-3-5-16(24)12-15)13-20(21)23(29)27(14)18-7-9-19(30-2)10-8-18/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNMNCLDOLFSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology. The structure of this compound includes a chloro group and a methoxyphenyl moiety, which may contribute to its biological activities.
The molecular formula of this compound is , with a molecular weight of 419.9 g/mol. The compound's structure is characterized by a quinazolinone core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and molecular targets involved in cell signaling pathways. Quinazolinone derivatives are known to interact with various kinases, leading to the inhibition of cancer cell proliferation and survival. The specific mechanisms include:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer development.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against several viruses.
Anticancer Activity
Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction |
| MCF7 (Breast) | 8.7 | Cell cycle arrest |
| HeLa (Cervical) | 12.3 | Growth inhibition |
Antiviral Activity
Quinazolinone derivatives have also been explored for their antiviral potential. Studies have demonstrated that certain analogs can inhibit viral replication effectively:
| Virus | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Varicella-zoster virus | 5.0 | Ganciclovir | 1.5 |
| Cytomegalovirus | 7.0 | Acyclovir | 2.0 |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations ranging from 5 to 15 µM, showcasing its potential as an anticancer agent.
- Antiviral Efficacy Against HSV : Another study evaluated the antiviral activity against herpes simplex virus (HSV), where the compound exhibited an IC50 value comparable to standard antiviral medications.
Comparison with Similar Compounds
Benzamide Derivatives with Varied Aryl Substituents
- 3-Chloro-N-(4-Methoxyphenyl)Benzamide (CAS 158525-81-6): This simpler analog lacks the quinazolinone ring but shares the 3-chlorobenzamide and 4-methoxyphenylamine motifs. The absence of the quinazolinone reduces molecular weight (C₁₄H₁₁ClNO₂ vs.
- 3-Chloro-N-(2-Chlorophenyl)Benzamide :
Replacing the 4-methoxyphenyl with a 2-chlorophenyl group alters steric and electronic properties. The ortho-chloro substituent disrupts aromatic coplanarity (dihedral angle: 4.73° vs. near-planar 4-methoxyphenyl in the target compound), reducing π-stacking efficiency. Intermolecular N–H···O hydrogen bonds form infinite chains, a feature absent in the methoxy-substituted target compound .
Table 1. Substituent Effects on Benzamide Analogs
| Compound | Substituent (R) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | ~407.86 g/mol | Quinazolinone ring, methyl group |
| CAS 158525-81-6 | 4-Methoxyphenyl | 275.70 g/mol | Simple benzamide, no heterocycle |
| 3-Chloro-N-(2-Chlorophenyl) | 2-Chlorophenyl | 280.71 g/mol | Ortho-chloro, disrupted planarity |
Quinazolinone-Containing Compounds
- 2-Methyl-3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-6-yl Derivatives: describes a bis(4-methoxyphenyl)-substituted tetrahydroquinazolinone. The additional methoxyphenyl groups increase steric bulk but may reduce solubility compared to the target compound’s single methoxyphenyl group. Pd-catalyzed cross-coupling (e.g., Suzuki reactions) is a common synthesis route for such derivatives .
- 3-(2-Cyano-2-Propanyl)-N-(4-Methyl-3-Aminophenyl)Benzamide (CAS 878739-06-1): This compound replaces the quinazolinone with a cyano-substituted benzamide.
Heterocyclic Benzamide Derivatives
- 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide: The thioxo-oxadiazole ring introduces sulfur-mediated hydrogen bonding and conformational flexibility, contrasting with the rigid quinazolinone. Such differences may influence pharmacokinetics, as oxadiazoles are prone to hydrolysis .
- N-(6-(3-(N,N-Diethylsulfamoyl)Amino)Phenyl)-1H-Indazol-3-yl)Cyclopropanecarboxamide: This analog () incorporates a sulfamoyl group and indazole ring, offering distinct hydrogen-bonding and π-stacking capabilities. The cyclopropane moiety may enhance membrane permeability compared to the target’s methyl group .
Table 2. Heterocyclic Core Comparisons
Q & A
Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide?
Methodological Answer:
- Step 1: Quinazolinone Core Synthesis
Start with a substituted quinazolinone scaffold. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form a dihydroquinazolinone intermediate, followed by hydrogenation (). - Step 2: Benzamide Coupling
Use nucleophilic acyl substitution: React the quinazolin-6-amine intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., KCO) in anhydrous acetonitrile (). - Optimization Tips
Microwave-assisted synthesis (60–100°C, 30–60 min) improves yield and reduces side products (). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2).
Q. How should researchers characterize the compound’s structural identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR)
Analyze H and C NMR spectra to confirm substituent positions. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH), and aromatic protons appear between δ 6.5–8.0 ppm (). - Mass Spectrometry (MS)
Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~436.1 Da). - X-ray Crystallography
For absolute configuration, grow single crystals in DMSO/ethanol (1:5) and compare with orthorhombic (P222) systems ().
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE)
Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation (). - First Aid
In case of skin contact, wash with soap/water for 15 min. For eye exposure, irrigate with saline solution (). - Waste Disposal
Neutralize acidic/basic residues before disposal in halogenated waste containers ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation
Replace the 3-chlorobenzamide group with electron-withdrawing (e.g., -CF) or electron-donating (-OCH) groups. Test analogs against bacterial acps-pptase (). - Biological Assays
Use MIC (Minimum Inhibitory Concentration) assays (0.1–100 µM range) to evaluate antibacterial activity. Compare IC values for enzyme inhibition (). - Data Analysis
Apply multivariate regression to correlate substituent Hammett constants () with activity ().
Q. What computational strategies predict the compound’s target interactions?
Methodological Answer:
- Molecular Docking
Use AutoDock Vina to dock the compound into acps-pptase (PDB: 1TW2). Focus on binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds with Ser-124 and Asp-89 (). - MD Simulations
Run 100-ns simulations in GROMACS to assess stability. Monitor RMSD (<2.0 Å) and ligand-protein contacts ().
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks
Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., E. coli ATCC 25922). - Metabolite Interference Testing
Use LC-MS to identify degradation products (e.g., hydrolyzed benzamide) that may skew results (). - Collaborative Validation
Share compound samples with independent labs for blinded retesting ().
Q. What analytical methods validate purity in the presence of synthetic impurities?
Methodological Answer:
- HPLC Analysis
Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 50%→90% ACN over 20 min). Purity ≥95% required (). - NMR Deconvolution
Apply MestReNova’s purity module to quantify residual solvents (e.g., DMSO ≤ 0.03%).
Reference:
Q. How can metabolic stability be assessed for drug development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
